N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O3/c1-31-14-11-18-15-17(5-10-21(18)31)22(32-12-3-2-4-13-32)16-29-23(33)24(34)30-19-6-8-20(9-7-19)35-25(26,27)28/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNRAVHSHIAVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling with the ethanediamide backbone. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as water radical cations.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at various positions on the indole or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and halogenating agents for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions could introduce various functional groups onto the indole or piperidine rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines an indole moiety with piperidine and trifluoromethoxy groups. Its molecular formula is , and it exhibits specific physicochemical properties that influence its biological activity.
Therapeutic Applications
-
CNS Disorders :
- The compound has been investigated for its potential to treat central nervous system (CNS) disorders such as depression and anxiety. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy. The National Cancer Institute's protocols have been employed to evaluate its efficacy against human tumor cells, revealing promising results .
- Metabolic Disorders :
In Vitro Studies
In vitro studies have been crucial for assessing the biological activity of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide. These studies typically involve:
- Cell Viability Assays : Measuring the compound's effect on cell proliferation in various cancer cell lines.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects, such as apoptosis induction or cell cycle arrest.
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 14 ()
- Core Structure : 5-Fluoro-1H-indole linked to a piperazine via a phenyl group.
- Key Differences: Replaces the dihydroindole with a fluorinated indole, enhancing electronic effects but reducing saturation-induced conformational rigidity. Lacks the ethanediamide linker, instead employing a simpler ethylene diamine chain.
- Implications : The fluorine atom may increase binding potency to ATPase targets (e.g., p97) due to electronegative interactions, while the piperazine’s basicity could enhance solubility .
Ethanediamide-Linked Derivatives
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide ()
- Core Structure : Benzodioxole and fluorophenyl-piperazine linked via ethanediamide.
- Key Differences :
- Replaces the dihydroindole with a benzodioxole, which may reduce CNS penetration due to increased polarity.
- Incorporates a tetrahydrofuran (THF) methyl group instead of trifluoromethoxy, lowering lipophilicity but improving metabolic stability.
- Implications : The benzodioxole’s electron-rich structure could enhance π-π stacking, while the THF group might reduce cytochrome P450-mediated metabolism .
Piperidine/Propionamide Analogues
(S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide ()
- Core Structure : Tetrahydronaphthalene linked to piperidin-4-yl via a propionamide.
- Key Differences: Replaces ethanediamide with a propionamide linker, reducing hydrogen-bonding capacity.
- Implications : The hydroxy group may confer polarity, improving solubility but decreasing membrane permeability compared to the trifluoromethoxy group in the target compound .
Comparative Data Table
Discussion of Key Findings
Ethanediamide vs.
Trifluoromethoxy vs. Fluorine : The trifluoromethoxy group in the target compound likely confers greater lipophilicity and metabolic stability than the fluorine in Compound 14 (), making it more suitable for CNS targets .
Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine () may lower solubility but improve blood-brain barrier penetration .
Synthetic Challenges : The target compound’s dihydroindole and trifluoromethoxy groups may require specialized reagents (e.g., trifluoromethylation agents) and protective strategies, as seen in ’s use of tetrahydro-2H-pyran protection .
Biological Activity
The compound N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 433.6 g/mol. The structure features an indole moiety, a piperidine ring, and a trifluoromethoxy phenyl group, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N3O2F3 |
| Molecular Weight | 433.6 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 3.5 |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Neuroprotective Activity : The indole structure is often associated with neuroprotective effects, potentially through modulation of NMDA receptor activity.
- Anti-inflammatory Properties : The presence of the piperidine ring may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The proposed mechanism involves interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Additionally, the compound may act as a modulator of NMDA receptors, which are crucial in synaptic plasticity and memory function.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that indole derivatives can influence serotonin receptor activity, leading to antidepressant-like effects in animal models .
- Neuroprotective Effects : Research indicated that compounds similar to this one could protect neurons from oxidative stress by enhancing antioxidant defenses .
- Anti-inflammatory Mechanism : A recent investigation found that compounds containing piperidine structures demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
